Benzo(f)quinoxalin-6-amine

Description

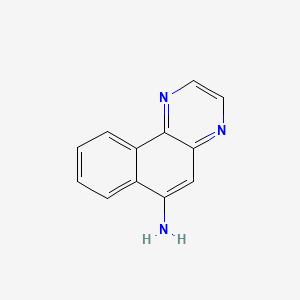

Structure

2D Structure

3D Structure

Properties

CAS No. |

87790-98-5 |

|---|---|

Molecular Formula |

C12H9N3 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

benzo[f]quinoxalin-6-amine |

InChI |

InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2 |

InChI Key |

QHDFNGJGLCLUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzo F Quinoxalin 6 Amine and Its Derivatives

Strategies for the Construction of the Benzo[f]quinoxaline (B1213846) Scaffold

The formation of the core benzo[f]quinoxaline ring system is the foundational step in the synthesis of its derivatives. This can be achieved through various routes, including linear multi-step sequences and convergent cyclization reactions.

Complex quinoxaline-fused systems are often assembled through carefully designed multi-step reaction sequences. These routes offer the flexibility to introduce a variety of substituents at specific positions.

A common strategy begins with a pre-functionalized precursor, such as a substituted naphthoquinone or naphthalene. For instance, the synthesis of benzo[g]quinoxaline-5,10-diones, a related isomer, often starts from 2,3-dichloro-1,4-naphthoquinone. mdpi.com This precursor undergoes a series of reactions, including nucleophilic substitution to introduce amino groups, followed by condensation and cyclization. mdpi.com A typical sequence involves the reaction of 2,3-dichloro-1,4-naphthoquinone with sodium azide (B81097) to yield a diazido derivative, which is then reduced to form 2,3-diamino-1,4-naphthoquinone. mdpi.com This diamine is a key intermediate for subsequent cyclization.

Another powerful multi-step approach combines sequential palladium-catalyzed cross-coupling reactions. For example, a four-step sequence has been reported for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which involves Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to build a substituted precursor, followed by a final acid-mediated cycloisomerization step to form the fused ring system. beilstein-journals.org Such methods allow for the independent functionalization of different positions on the aromatic core before the final ring closure. beilstein-journals.org

The synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) provides another example of a multi-step route, starting from 4-methylazulene. mdpi.com The process involves creating a key 1,2-dicarbonyl precursor which then undergoes a condensation reaction with a 1,2-diamine to form the quinoxaline (B1680401) ring. mdpi.com These examples highlight how linear, step-by-step approaches provide controlled access to complex fused heterocyclic systems.

The most fundamental and widely used method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. mdpi.comacs.org For the synthesis of the benzo[f]quinoxaline scaffold, this would typically involve the condensation of naphthalene-1,2-diamine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or its derivatives. thieme-connect.de This approach is effective, though it can sometimes require harsh conditions such as high temperatures and strong acid catalysts. mdpi.com

Variations of this cyclization are common. For example, 2,3-diamino-1,4-naphthoquinone is frequently condensed with various symmetrical and unsymmetrical α-dicarbonyl compounds in acetic acid to produce a wide range of 2,3-disubstituted benzo[g]quinoxaline-5,10-diones. mdpi.com The reaction of diaminomaleonitrile (B72808) with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid similarly affords 6-hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile through a condensation-cyclization pathway. sapub.org

More advanced cyclization strategies have also been developed. An intramolecular oxidative cyclodehydrogenation of 5-phenylaryl-substituted ias.ac.inkoreascience.krsmolecule.comoxadiazolo[3,4-b]pyrazines provides a transition-metal-free route to unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines. acs.org Another approach is the reductive cyclization of precursors like 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester using H₂/Pd-C, which leads to a tetrahydroquinoxaline derivative. sapub.org Dehydrogenative coupling, catalyzed by earth-abundant metals like manganese, can form quinoxaline derivatives from 1,2-diaminobenzene and 1,2-diols, generating hydrogen gas and water as the only byproducts in an atom-economical process. acs.orgacs.org

Once the benzo[f]quinoxaline scaffold is formed, nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing or modifying functional groups, including the critical amine group. arabjchem.org This method typically requires an activated substrate, such as a quinoxaline bearing a halogen substituent (e.g., chloro- or bromo-). The electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring facilitates nucleophilic attack. arabjchem.org

2,3-Dichloroquinoxaline is a versatile and common building block for this purpose, allowing for sequential substitution reactions with various nucleophiles (N-, O-, S-, and C-based) at the C2 and C3 positions. arabjchem.org This allows for the controlled introduction of different substituents. For instance, reacting a chloro-benzo[f]quinoxaline with an amine source, such as ammonia (B1221849) or a protected amine, would be a direct route to introduce the amino group at the site of the halogen.

The reactivity of the substrate can be influenced by other substituents on the ring. mdpi.com Studies on 2-monosubstituted quinoxalines have shown that C-nucleophiles can add to the ring to create 2,3-disubstituted products. mdpi.com The reaction of 6-aminoquinoxaline (B194958) itself with C-nucleophiles has been shown to afford alkyl- and aryl-substituted quinoxalines, demonstrating that the amino group is compatible with these substitution conditions. mdpi.com This highlights the feasibility of performing further substitutions on an existing aminoquinoxaline core.

Targeted Synthesis of Benzo(f)quinoxalin-6-amine and its Analogues

Specific synthetic methods have been developed for the efficient production of 6-aminoquinoxalines and their derivatives, utilizing modern techniques such as multicomponent reactions and microwave acceleration.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. ias.ac.inresearchgate.net Quinoxalin-6-amine has been successfully employed as a key building block in such reactions to construct more elaborate fused heterocyclic systems.

An acid-catalyzed, one-pot, three-component reaction between quinoxalin-6-amine, an arylglyoxal monohydrate, and 4-hydroxycoumarin (B602359) in ethanol (B145695) has been described for the synthesis of novel 7H-pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.inias.ac.in This reaction proceeds with high synthetic efficiency and operational simplicity, generating only water as a byproduct. ias.ac.in The process involves stirring the three components in ethanol with a catalytic amount of acetic acid at 80°C. ias.ac.in The resulting products precipitate from the reaction mixture and can often be isolated in high purity by simple filtration, avoiding the need for column chromatography. ias.ac.in This methodology has proven to be scalable to the gram level with good yields. ias.ac.in

Table 1: Synthesis of 7H-pyrrolo[3,2-f]quinoxaline Derivatives via Three-Component Reaction ias.ac.in

| Reactant (Arylglyoxal) | Product | Yield (%) |

|---|---|---|

| Phenylglyoxal | 4a | 82 |

| 4-Methylphenylglyoxal | 4b | 85 |

| 4-Methoxyphenylglyoxal | 4c | 88 |

| 4-Fluorophenylglyoxal | 4d | 75 |

| 4-Chlorophenylglyoxal | 4e | 78 |

| 4-Bromophenylglyoxal | 4f | 76 |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity compared to conventional heating methods. scispace.com This technology has been effectively applied to the synthesis of 6-aminoquinoxaline derivatives.

An efficient and regioselective synthesis of 2,3-disubstituted 6-aminoquinoxalines has been developed using a combination of alkoxylation and a microwave-assisted Sonogashira cross-coupling reaction. koreascience.kr The synthesis starts from 2,3-dichloro-6-aminoquinoxaline. koreascience.kr The first substitution is an alkoxylation reaction, followed by a palladium-catalyzed Sonogashira coupling with various terminal alkynes under microwave irradiation. koreascience.kr The use of microwave heating proved crucial for the success of the coupling step, which did not proceed to high yields under conventional heating conditions. koreascience.kr This method allows for the creation of a library of 2,3,6-trisubstituted quinoxaline derivatives with good yields and high purity (>95% as determined by LC-MS). koreascience.kr

Table 2: Microwave-Assisted Synthesis of 2,3-Disubstituted 6-Aminoquinoxaline Derivatives koreascience.kr

| Entry | Alkyne Substituent (R) | Yield (%) |

|---|---|---|

| 1 | Phenyl | 81 |

| 2 | 4-Methoxyphenyl | 79 |

| 3 | 4-Fluorophenyl | 75 |

| 7 | 2-Thienyl | 83 |

| 8 | Cyclohexyl | 71 |

| 10 | 1-Hexynyl | 76 |

Chemoselective Flow Hydrogenation Protocols for Amine Intermediates

The synthesis of amine intermediates, crucial for forming quinoxaline structures like Benzo[f]quinoxalin-6-amine, can be efficiently and safely achieved using modern chemoselective flow hydrogenation protocols. mdpi.comnih.gov This technique is particularly valuable for the selective reduction of a nitro group to an amine in the presence of other reducible functional groups. worktribe.comresearchgate.net The process typically involves passing a solution of the nitro-containing precursor through a heated, pressurized tube packed with a heterogeneous catalyst. mdpi.com

Table 1: Typical Parameters for Chemoselective Flow Hydrogenation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | Facilitates the reduction of the nitro group. |

| Solvent | Tetrahydrofuran (THF), Ethanol, Methanol | Dissolves the nitro-precursor for flow processing. |

| Temperature | 25-100 °C | Controls reaction rate and selectivity. |

| **Pressure (H₂) ** | 1-10 bar | Provides the hydrogen source for the reduction. |

| Flow Rate | 0.1-1.0 mL/min | Determines the residence time of the reactants in the catalyst bed. |

| Precursor | Nitro-benzo[f]quinoxaline | Starting material to be reduced to Benzo[f]quinoxalin-6-amine. |

Functionalization and Derivatization Strategies

The Benzo[f]quinoxalin-6-amine scaffold serves as a versatile platform for the development of a wide range of derivatives through various functionalization strategies.

Introduction of Substituents on the Quinoxaline Ring System

The quinoxaline core can be functionalized with a variety of substituents at different positions to create libraries of new compounds. nih.gov One common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, performed on a halogenated quinoxaline precursor. nih.gov For instance, a bromo- or chloro-substituted benzo[f]quinoxaline can be reacted with various boronic acids or esters to introduce aryl or heteroaryl groups. nih.govmdpi.com The subsequent reduction of a nitro group elsewhere on the ring system, as described in section 2.2.3, yields the functionalized amine. nih.gov

Another approach is the direct functionalization of the quinoxaline ring through C-H activation, which has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comwiley.com Additionally, multi-component reactions offer an efficient pathway to construct highly functionalized quinoxaline systems in a single step. ias.ac.innih.gov For example, a one-pot, three-component reaction between quinoxalin-6-amine, an arylglyoxal, and 4-hydroxycoumarin can be used to synthesize novel fused pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.in These methods allow for the introduction of diverse chemical moieties, including alkyl, aryl, and heterocyclic groups, onto the benzo[f]quinoxaline framework. nih.govias.ac.in

Synthesis of Fused Quinoxalinone-Benzodiazepines and Bis-Benzodiazepines

A specialized, two-step solution-phase synthesis has been developed to create complex tetracyclic scaffolds, specifically fused quinoxalinone-benzodiazepines and bis-benzodiazepines. nih.gov This method utilizes a double Ugi/Deprotect/Cyclize (UDC) strategy. nih.gov The Ugi four-component reaction is a cornerstone of this approach, bringing together an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to rapidly build molecular complexity. acs.org

In this specific synthesis, a convertible isocyanide, such as 4-tert-butyl cyclohexen-1-yl isocyanide, is employed. nih.gov The initial Ugi reaction creates a linear precursor which, after a deprotection step, undergoes an intramolecular cyclization to form the benzodiazepine (B76468) ring fused to the quinoxaline system. nih.govacs.org The optimization of this methodology has been achieved through the use of microwave irradiation to accelerate the reaction and the incorporation of trifluoroethanol as a solvent. nih.gov This strategy provides a powerful route to novel, fused heterocyclic systems that combine the structural features of both quinoxalines and benzodiazepines. nih.govuobaghdad.edu.iq

Formation of Azo Dye Derivatives from Quinoxalin-6-amine

The primary aromatic amine group of Benzo[f]quinoxalin-6-amine is a suitable functional handle for the synthesis of azo dyes. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which connects two aromatic systems and forms the chromophore responsible for the color. scispace.com The synthesis is a well-established two-step process. unb.canih.gov

Diazotization: The first step involves the conversion of Benzo[f]quinoxalin-6-amine into its corresponding diazonium salt. nih.gov This is typically achieved by treating the amine with a cold (0–5 °C) acidic solution of sodium nitrite (B80452) (NaNO₂). scispace.comunb.ca The acid, commonly hydrochloric acid, reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is highly reactive and is immediately used in the second step without isolation. nih.gov It is coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or another amine. nih.govscispace.com This electrophilic aromatic substitution reaction forms the stable azo linkage, yielding the final dye molecule. nih.gov The specific color of the resulting dye depends on the chemical structure of both the quinoxaline core and the coupling component. scispace.com

Synthesis of Quinoxaline Urea (B33335) Analogs

The amine functionality of Benzo[f]quinoxalin-6-amine can be readily converted into a urea or thiourea (B124793) moiety. nih.gov These analogs have been explored for various biological activities. nih.govnih.gov There are two primary methods for this transformation:

Reaction with Isocyanates/Isothiocyanates: The most direct method involves reacting the quinoxalin-6-amine with a suitable isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) in a solvent like dichloromethane (B109758) (DCM), often with a base such as diisopropylethylamine (DIPEA). nih.govnih.gov This reaction leads to the formation of the corresponding N,N'-disubstituted urea or thiourea derivative. nih.gov

In Situ Isocyanate Generation: To generate ureas with secondary amines, the quinoxalin-6-amine itself can be converted into an isocyanate intermediate. nih.gov This is accomplished by treating the amine with triphosgene (B27547) in the presence of a non-nucleophilic base like DIPEA. nih.govnih.gov The highly reactive in situ generated quinoxaline isocyanate is then immediately treated with a primary or secondary amine to yield the desired unsymmetrical urea analog. nih.govnih.gov

Table 2: Synthesis of Quinoxaline Urea Analogs

| Method | Reagents | Intermediate | Product |

|---|---|---|---|

| Direct Condensation | Benzo[f]quinoxalin-6-amine, R-NCO, DIPEA | - | N-(Benzo[f]quinoxalin-6-yl)-N'-R-urea |

| In Situ Generation | 1. Benzo[f]quinoxalin-6-amine, Triphosgene, DIPEA 2. R¹R²NH | Benzo[f]quinoxalin-6-yl isocyanate | N-(Benzo[f]quinoxalin-6-yl)-N',N'-R¹R²-urea |

Spectroscopic and Crystallographic Characterization of Benzo F Quinoxalin 6 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of benzo[f]quinoxalin-6-amine systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra of benzo[f]quinoxaline (B1213846) derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. ekb.egrsc.org The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the fused ring system. For instance, in a study of 5-chlorobenzo[f]quinoxalin-6-ol, the aromatic protons were observed as multiplets in the range of δ 7.82-9.18 ppm. researchgate.net The amino protons (-NH₂) of benzo[f]quinoxalin-6-amine derivatives typically give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For example, the NH₂ protons in 2-(3,5-Dibromo-4-amino) phenyl quinoxaline (B1680401) were observed as a singlet at δ 5.88 ppm. ekb.eg

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the quinoxaline core resonate at characteristic chemical shifts, with quaternary carbons appearing at lower field strengths. nih.gov For example, in the ¹³C NMR spectrum of 2-(3,5-Dibromo-4-amino) phenyl quinoxaline, the carbon signals of the aromatic rings and the C=N groups were observed between δ 108.35 and 148.48 ppm. ekb.eg The chemical shifts of carbons in the benzo[f]quinoxaline system are sensitive to substituent effects, which can be used to confirm the position of functional groups. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Benzo[f]quinoxaline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Chlorobenzo[f]quinoxalin-6-ol researchgate.net | CDCl₃ | 7.82-9.18 (m, Ar-H) | 109.7, and other aromatic signals |

| 2-(3,5-Dibromo-4-amino) phenyl quinoxaline ekb.eg | DMSO-d₆ | 5.88 (s, 2H, NH₂), 7.75-8.04 (m, 4H, Ar-H), 8.39 (s, 2H, Ar-H), 9.44 (s, 1H, CH=N) | 108.35-148.48 (aromatic and C=N carbons) |

| 7H-pyrrolo[3,2-f]quinoxaline derivative ias.ac.in | Not specified | 10.91 (s, 1H, NH) | 101.8-162.8 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in benzo[f]quinoxalin-6-amine systems. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.

A key feature in the IR spectrum of benzo[f]quinoxalin-6-amine is the N-H stretching vibration of the primary amine group, which typically appears as one or two bands in the region of 3300-3500 cm⁻¹. maricopa.edu For instance, the IR spectrum of 2-(3,5-Dibromo-4-amino) phenyl quinoxaline shows absorption bands at 3365 and 3189 cm⁻¹, corresponding to the NH₂ group. ekb.eg

The C=N stretching vibration of the quinoxaline ring system is another important diagnostic band, usually observed around 1630 cm⁻¹. ekb.eg Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. uniroma1.itvscht.cz The C-H stretching vibrations of the aromatic rings are typically found between 3000 and 3100 cm⁻¹. vscht.cz The presence and position of these characteristic absorption bands can confirm the successful synthesis and purity of benzo[f]quinoxalin-6-amine derivatives.

Interactive Table: Characteristic IR Absorption Bands for Benzo[f]quinoxaline Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 maricopa.edu | 2-(3,5-Dibromo-4-amino) phenyl quinoxaline: 3365, 3189 ekb.eg |

| C=N Stretch | ~1630 | 2-(3,5-Dibromo-4-amino) phenyl quinoxaline: 1636 ekb.eg |

| C=C Stretch (Aromatic) | 1450-1600 uniroma1.itvscht.cz | 2-(3,5-Dibromo-4-amino) phenyl quinoxaline: 1611, 1583 ekb.eg |

| Aromatic C-H Stretch | 3000-3100 vscht.cz | Dibenzo[f,h]quinoxaline: Out-of-plane hydrogen wagging vibrations are significant aip.org |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions within benzo[f]quinoxalin-6-amine systems. The extended π-conjugated system of the benzo[f]quinoxaline core gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectra of benzo[f]quinoxaline derivatives typically exhibit multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* electronic transitions. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent. mdpi.com For example, studies on acenaphtho[1,2-b]quinoxaline (B1266190) have shown that polar solvents can cause a red-shift in the absorption maxima.

Many benzo[f]quinoxaline derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength. mdpi.com The fluorescence properties are also highly dependent on the molecular structure and environment. researchgate.net For instance, the fluorescence emission spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives are influenced by the nature of substituents on the quinoxaline skeleton. mdpi.com The study of these photophysical properties is crucial for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

Interactive Table: UV-Vis Absorption and Fluorescence Data for Selected Benzo[f]quinoxaline Systems

| Compound/System | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| Acenaphtho[1,2-b]quinoxaline | CCl₄ | Not specified | Higher fluorescence intensity than in protic solvents |

| Acenaphtho[1,2-b]quinoxaline | DMF | Red-shifted absorption (Δλ = 20 nm) compared to nonpolar solvents | Not specified |

| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives mdpi.com | DMSO | Small effect of substitution on absorption maxima | Broad emission bands, e.g., 450, 490, 555 nm for one derivative |

| Dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives acs.org | Dichloromethane (B109758) | Not specified, studied in thin solid films | Not specified |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of benzo[f]quinoxalin-6-amine and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For protonated 2-aminoquinoxaline, for example, common neutral losses include ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). nih.gov In more complex derivatives, the fragmentation can involve the loss of substituents or cleavage of the heterocyclic ring system. The α-cleavage next to the amine group is a common fragmentation pathway for aliphatic amines, leading to the formation of a stable iminium ion. libretexts.org Analysis of these fragmentation patterns helps in confirming the proposed structure of a synthesized compound.

Interactive Table: Mass Spectrometry Data for Representative Quinoxaline Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragmentation Pathways |

| 2-Aminoquinoxaline nih.gov | ESI | Not specified | Loss of NH₃ and HCN |

| Sulfaquinoxaline byproducts nih.gov | ESI | Not specified | Loss of quinoxaline radical, aminoquinoxaline, and NH₃ |

| 8,13-bis{[tri(propan-2-yl)silyl]ethynyl}acenaphtho[1,2-b]benzo[g]quinoxaline rsc.org | Not specified | 614.3511 [M⁺] | Not detailed |

| 2,3-bis(4-methylphenyl)-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline rsc.org | Not specified | 670.4131 [M⁺] | Not detailed |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Structure and Tautomerism

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional molecular structure of benzo[f]quinoxalin-6-amine systems in the solid state. researchgate.net It provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.goviucr.org

XRD studies have been crucial in resolving questions of tautomerism in related systems. For example, the crystal structure of 5-chlorobenzo[f]quinoxalin-6-ol revealed that it exists in the enol-imine tautomeric form in the solid state, stabilized by intermolecular hydrogen bonds. scielo.br In contrast, the related 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exists in the keto-amine form. scielo.br The planarity of the benzo[f]quinoxaline ring system can be confirmed, and any distortions due to bulky substituents can be quantified. iucr.org These solid-state structural details are vital for understanding the physical properties and biological activity of these compounds.

Interactive Table: Crystallographic Data for Selected Benzo[f]quinoxaline and Related Structures

| Compound | Crystal System | Space Group | Key Structural Features |

| 5-Chlorobenzo[f]quinoxalin-6-ol scielo.br | Not specified | Not specified | Exists as the enol-imine tautomer; stabilized by hydrogen bonds. |

| 2,3-bis(4-methylphenyl)benzo[g]quinoxaline iucr.org | Not specified | Not specified | Benzoquinoxaline ring is nearly planar; phenyl rings are twisted relative to the core. |

| [Ir(ppy)₂(dppn)][PF₆] (dppn = benzo[i]dipyrido[3,2-a:2',3'c]phenazine) mdpi.com | Not specified | Not specified | The dppn ligand is largely planar and shows extensive π-stacking. |

| Ru(II) complex with a substituted benzo[g]quinoxaline (B1338093) ligand nih.govacs.org | Not specified | Not specified | Distorted octahedral geometry around the Ru center; π-π and C-H···π interactions observed in the crystal packing. |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecules. DFT calculations have been instrumental in understanding the properties of quinoxaline (B1680401) derivatives. researchgate.netscite.aiscielo.brscielo.br These calculations determine the electron density of a molecule to derive its energy, electronic distribution, and other fundamental properties. nih.gov For quinoxaline systems, DFT has been employed to analyze geometry, vibrational frequencies, and chemical shifts, often using functionals like B3LYP combined with various basis sets such as 6-311++G(2d,2p). uctm.eduresearchgate.net

Quinoxaline derivatives, particularly those with hydroxyl or amino substituents, can exist in different tautomeric forms. For the closely related compound, 5-chlorobenzo[f]quinoxalin-6-ol, DFT calculations have been performed to compare the stability of its keto-amine and enol-imine tautomers. researchgate.netscite.aiscielo.br These studies confirmed that the enol-imine tautomer is the more stable form, a preference attributed to its greater aromatic character compared to the keto-amine structure. researchgate.netscite.aiscielo.br This finding is supported by both solid-state X-ray diffraction data and solution-state analysis. scielo.br The relative stabilities are influenced by the degree of aromaticity and, in some analogous systems, by solvation effects. scite.aiscielo.br It is suggested that Benzo(f)quinoxalin-6-amine would exhibit a similar preference for the imine tautomer over the enamine form due to the stabilization afforded by a more extensive aromatic system.

Table 1: Tautomeric Forms of this compound and Related Structures This table is illustrative, based on findings for analogous compounds.

| Tautomeric Form | General Structure | Relative Stability (Predicted) | Key Feature |

|---|---|---|---|

| Amine-Quinoxaline | Benzo[f]quinoxalin-6-amine | Less Stable | Localized amine group, quinoxaline core. |

| Imine-Dihydroquinoxaline | 5,7-dihydrobenzo[f]quinoxalin-6-imine | More Stable | Extended aromaticity, imine functionality. researchgate.netscielo.br |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of molecules. youtube.comuctm.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comuctm.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edu The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uctm.edumdpi.com A smaller energy gap suggests higher reactivity. uctm.edu

For quinoxaline derivatives, FMO analysis reveals that the distribution of these orbitals is key to their electronic behavior. uctm.edu The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. uctm.eduresearchgate.net This separation facilitates intramolecular charge transfer (ICT), a phenomenon responsible for the unique photophysical properties of many organic compounds. In related donor-acceptor systems, the degree of charge transfer can be estimated through computational methods and correlated with experimental observations. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound This table outlines the general principles of FMO analysis applied to the target molecule.

| Orbital | Role in Reactivity | Predicted Localization | Implication |

|---|---|---|---|

| HOMO | Electron Donor (Nucleophilicity) youtube.comuctm.edu | Primarily on the benzo and amine portions. | Site for electrophilic attack. |

| LUMO | Electron Acceptor (Electrophilicity) youtube.comuctm.edu | Primarily on the pyrazine (B50134) ring of the quinoxaline system. | Site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicator of Reactivity researchgate.net | Moderate | Determines electronic transition energies and kinetic stability. |

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. uctm.edu These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes. researchgate.net To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values. uctm.edu For a quinoxaline derivative, a scaling factor of 0.9679 was used with the B3LYP/6-311++G(d,p) level of theory, achieving a high correlation coefficient (R² = 0.9998) with experimental data. uctm.edu Such analyses allow for the precise identification of characteristic vibrations, such as C-C bending in the quinoxaline ring and stretches associated with functional groups. uctm.edu This methodology can be applied to this compound to interpret its vibrational spectrum, aiding in its structural characterization.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a compound. lew.rorsc.org For a flexible quinoxaline urea (B33335) derivative, conformational analysis using the AMBER94 force field identified low-energy conformers by systematically rotating dihedral angles. lew.ro Such studies can determine the preferred three-dimensional structures and the energy barriers for interconversion between different conformers. lew.ro MD simulations are also employed to investigate how molecules like quinoxaline derivatives interact with their environment, such as a solvent or a biological receptor, revealing details about binding modes and the formation of non-covalent interactions like hydrogen bonds. bohrium.comrsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. researchgate.netabjournals.org These models are essential in drug discovery and materials science for predicting the characteristics of new compounds. abjournals.orgmdpi.com

For quinoxaline derivatives, QSAR studies have been developed to model various biological activities, including anticancer, antiviral, and enzyme inhibitory effects. mdpi.comresearchgate.netnih.gov For instance, a 2D-QSAR model was recently developed for quinoxaline derivatives as VEGFR-2 inhibitors, which was then used to design new compounds with potentially higher potency. mdpi.com Similarly, a QSPR study on 75 quinoxaline derivatives successfully predicted their melting points using theoretical descriptors calculated from their molecular structures. researchgate.net These methodologies rely on calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features, which are then used to build a predictive mathematical model. researchgate.netabjournals.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govtandfonline.com This method is crucial for understanding the basis of a drug's mechanism of action and for structure-based drug design. abjournals.org

Numerous molecular docking studies have been performed on quinoxaline derivatives to investigate their interactions with various biological targets. For example, benzo[g]quinoxaline (B1338093) derivatives have been docked into the active site of topoisomerase II, revealing π-π stacking interactions with key amino acid residues. nih.gov Other studies have explored the binding of quinoxalines to targets such as the c-Src tyrosine kinase and cyclooxygenase-2 (COX-2), providing insights into the specific interactions that govern their inhibitory activity. tandfonline.commdpi.com These studies help to rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of more effective and selective inhibitors. nih.govnih.gov

Table 3: Examples of Molecular Docking Targets for Quinoxaline Scaffolds

| Target Protein | Therapeutic Area | Key Interactions Observed | Reference(s) |

|---|---|---|---|

| Topoisomerase II | Anticancer | π-π stacking interactions | nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding, hydrophobic interactions | tandfonline.com |

| c-Src Tyrosine Kinase | Anticancer | Interactions with the kinase hinge region | mdpi.com |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Interactions with catalytic and peripheral anionic sites | rsc.org |

Compound Names Mentioned

Theoretical Electrochemistry and Redox Processes

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the electrochemical properties of complex organic molecules like this compound. mdpi.com These theoretical methods allow for the calculation of fundamental parameters that govern redox behavior, such as frontier molecular orbital energies (HOMO and LUMO), redox potentials, and the influence of structural modifications on electronic properties. rsc.orgmdpi.com

The redox activity of quinoxaline derivatives is primarily centered on the pyrazine ring, which is responsible for the molecule's electron affinity. rsc.org The introduction of substituents onto the quinoxaline framework can significantly alter the redox potentials. Theoretical studies on various quinoxaline derivatives have consistently shown that electron-donating groups (EDGs) tend to lower the reduction potential (making reduction more difficult), while electron-withdrawing groups (EWGs) have the opposite effect. rsc.orgresearchgate.net

The amino group (-NH₂) in this compound is a potent electron-donating group. Its presence is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and, to a lesser extent, the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO energy gap and influences the molecule's susceptibility to oxidation and reduction. researchgate.net The HOMO is typically located on the benzene (B151609) ring system, while the LUMO is centered on the electron-deficient pyrazine ring. rsc.org The donation of electron density from the amino group makes the molecule easier to oxidize (a lower oxidation potential) and harder to reduce (a more negative reduction potential) compared to the unsubstituted benzo(f)quinoxaline parent structure.

Computational models, often employing the B3LYP functional with basis sets like 6-31G(d) or 6-311G, are used to calculate these properties. rsc.orgjocpr.com The process involves optimizing the molecular geometry and then computing the Gibbs free energies of the neutral, oxidized, and reduced species. Thermodynamic cycles, such as the Born-Haber cycle, are employed to relate these gas-phase calculations to the condensed phase, providing theoretical redox potentials that can be compared with experimental data from techniques like cyclic voltammetry. mdpi.comjocpr.com

Studies on structurally similar compounds, such as 3-aminoquinoxalin-2(1H)-one, confirm the strong electron-donating effect of the amino group. In one such study, the calculated reduction potential for the amino-substituted derivative was found to be significantly more negative (-0.254 eV) compared to the unsubstituted quinoxalin-2-one (0.123 eV), underscoring the amino group's role in modifying the electronic landscape and making the molecule a better electron donor (more easily oxidized). researchgate.netjocpr.com This trend suggests that this compound will exhibit a greater tendency to undergo oxidation and will require a more negative potential for reduction compared to its non-aminated counterpart.

| Compound | Substituent | Calculated Reduction Potential (eV vs SHE) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Quinoxalin-2(H)-one (QO) | -H (Reference) | 0.123 | -6.42 | -1.85 | 4.57 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | -CH₃ (EDG) | 0.015 | -6.16 | -1.63 | 4.53 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -NH₂ (Strong EDG) | -0.254 | -5.74 | -1.25 | 4.49 |

Data derived from computational studies on quinoxalin-2-one and its derivatives, illustrating the effect of electron-donating groups on redox properties. researchgate.netjocpr.com EDG = Electron-Donating Group.

| Property | Calculated Value | Computational Method |

|---|---|---|

| First Electron Reduction Potential (ΔERed1) | -2.19 V | B3LYP/6-31+G(d) |

| First Oxidation Potential (ΔEOx1) | 5.26 V | B3LYP/6-31+G(d) |

| LUMO Energy | -1.01 eV | B3LYP/6-31+G(d) |

| HOMO Energy | -6.73 eV | B3LYP/6-31+G(d) |

Theoretical values for the parent quinoxaline molecule, providing a baseline for assessing the impact of substituents like the fused benzene ring and the amino group in this compound. rsc.org

Structure Activity Relationship Sar Studies in Benzo F Quinoxaline Derivatives

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of quinoxalin-6-amine derivatives is significantly influenced by the nature and position of substituents on the quinoxaline (B1680401) core. Research into the antiproliferative effects of these compounds against various cancer cell lines has revealed important trends. nih.gov

A key area of investigation has been the substitution at the 2 and 3-positions of the quinoxaline ring. Studies have shown that the introduction of different aryl and heteroaryl groups at these positions can dramatically alter the cytotoxic potency of the compounds. For instance, in a series of 2,3-disubstituted quinoxalin-6-amine analogs, compounds bearing furan (B31954) moieties at these positions demonstrated superior growth inhibitory effects compared to those with methyl, thiophene, or phenyl groups. nih.gov

Furthermore, modifications at the 6-amino group have been explored to understand their impact on bioactivity. The conversion of the 6-amino group into ureas, thioureas, and sulfonamides has been a common strategy. Among these, urea (B33335) derivatives have shown particular promise. For example, a bisfuranylquinoxalineurea analog was identified as a potent antiproliferative agent with low micromolar activity against a panel of cancer cell lines. nih.gov This suggests that the urea linkage at the 6-position plays a critical role in the compound's biological activity, likely through specific interactions with the biological target. nih.gov

The nature of the substituent on the terminal phenyl ring of the urea or thiourea (B124793) moiety also plays a role. The presence and position of electron-withdrawing or electron-donating groups on this ring can modulate the antiproliferative activity, indicating that electronic and steric factors are important for optimal bioactivity. nih.gov

| Compound | R1 (at positions 2 and 3) | R2 (at position 6) | Observed Antiproliferative Activity |

|---|---|---|---|

| Analog A | Furan | -NH-CO-NH-Phenyl | High |

| Analog B | Thiophene | -NH-CO-NH-Phenyl | Moderate |

| Analog C | Phenyl | -NH-CO-NH-Phenyl | Low |

| Analog D | Furan | -NH-CS-NH-Phenyl | Moderate |

| Analog E | Furan | -NH-SO2-Tolyl | Low |

Design and Optimization of Benzo[f]quinoxaline (B1213846) Scaffolds for Modulated Activity

The design and optimization of benzo[f]quinoxaline scaffolds are guided by the insights gained from SAR studies. The goal is to enhance the desired biological activity while minimizing off-target effects. A focused library approach is often employed, where systematic variations are made to a core scaffold to probe for improved potency and selectivity. nih.gov

Based on the finding that furan substitutions at the 2 and 3-positions and a urea moiety at the 6-position are favorable for antiproliferative activity, further optimization efforts can be directed towards these regions of the molecule. For the benzo[f]quinoxaline scaffold, this would involve the synthesis of analogs with various substituted furan rings to explore the effects of steric and electronic properties on activity.

Optimization of the urea moiety at the 6-position is another critical aspect. This includes the exploration of a diverse range of substituted phenylisocyanates in the synthesis of the urea derivatives. The aim is to identify substituents on the phenyl ring that lead to enhanced interactions with the target protein. This could involve hydrogen bonding, hydrophobic interactions, or other non-covalent interactions that contribute to binding affinity. nih.gov

| Compound | Substituent on Phenyl Urea | Relative Potency |

|---|---|---|

| Urea Analog 1 | Unsubstituted | +++ |

| Urea Analog 2 | 4-Chloro | ++ |

| Urea Analog 3 | 4-Methoxy | + |

| Urea Analog 4 | 3,4-Dichloro | ++++ |

Ligand Design Principles Derived from SAR Analysis

The culmination of SAR studies leads to the formulation of ligand design principles that can guide the development of new and improved benzo[f]quinoxaline-based therapeutic agents. These principles are essentially a set of guidelines that predict which structural modifications are likely to enhance the desired biological activity.

Based on the available data for quinoxalin-6-amine analogs, several key design principles can be proposed for antiproliferative agents based on the benzo[f]quinoxaline scaffold:

Privileged Scaffolds at the 2 and 3-positions: The presence of heteroaromatic rings, particularly furan, at the 2 and 3-positions of the quinoxaline core is a strong determinant of antiproliferative activity. This suggests that these groups are involved in crucial interactions with the biological target. nih.gov

The Importance of the 6-Urea Linkage: The conversion of the 6-amino group to a urea moiety is a highly effective strategy for enhancing potency. The urea group likely acts as a hydrogen bond donor and acceptor, facilitating strong binding to the target. nih.gov

Exploitation of the Benzo[f] Annulation: The additional benzene (B151609) ring in the benzo[f]quinoxaline scaffold offers opportunities for further structural modifications to improve pharmacokinetic and pharmacodynamic properties. Substituents on this ring can be used to enhance solubility, metabolic stability, and target selectivity.

These design principles, derived from systematic SAR studies, provide a rational basis for the future development of benzo[f]quinoxaline derivatives as potential therapeutic agents. The identified lead compounds, such as the bisfuranylquinoxalineurea analog, serve as valuable starting points for further optimization and preclinical development. nih.gov

Research Applications Beyond Direct Clinical Use

Exploration in Materials Science and Optoelectronics

The inherent photophysical and electronic characteristics of benzo[f]quinoxaline (B1213846) derivatives make them promising candidates for advanced functional materials. The ability to tune these properties through synthetic modification allows for their integration into various optoelectronic devices.

The benzo[f]quinoxaline core is a component of larger fused heterocyclic systems that are investigated as fluorescent materials. beilstein-journals.org The incorporation of an amine group, as in Benzo(f)quinoxalin-6-amine, is a common strategy to induce or enhance luminescence properties. researchgate.net This is due to the creation of an intramolecular charge transfer (ICT) state between the electron-donating amine and the electron-accepting quinoxaline (B1680401) segment. researchgate.netnih.gov

Derivatives of quinoxaline are widely explored as photoactive and biocompatible compounds for applications in labeling, sensing, and imaging. mdpi.com For instance, amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions. mdpi.com The principle relies on the protonation of the nitrogen atoms in the quinoxaline ring, which alters the electronic structure and, consequently, the absorption and emission properties of the molecule. mdpi.com The fluorescence characteristics of related compounds like Acenaphtho[1,2-b]benzo[f]quinoxaline make them suitable for use as fluorescent probes in biological systems. smolecule.com The development of luminescent materials incorporating quinoxaline moieties is an active area of research, with applications in photoluminescence and electroluminescence. researchgate.net

| Compound Family | Application | Underlying Principle | Reference |

| Amino-substituted quinoxalines | Fluorescent pH sensors | Protonation of the heterocycle alters ICT, causing a shift in absorption and emission. | mdpi.com |

| Benzo[a]chromeno[2,3-c]phenazines | Fluorescent materials | Extended π-conjugation leads to significant red-shifts in absorption and emission spectra. | beilstein-journals.org |

| Triphenylamine-modified quinoxalines | Two-photon polymerization initiators | High two-photon absorption cross-section values. | mdpi.com |

Quinoxaline derivatives are recognized as valuable building blocks for organic semiconductor materials due to their electron-deficient nature, which facilitates electron transport. google.com This property makes them suitable for use in n-type or ambipolar organic thin-film transistors (OTFTs). jmaterenvironsci.comresearchgate.net The fusion of additional aromatic rings, as in the benzo[f]quinoxaline structure, extends the π-conjugation, which can favorably influence charge mobility. acs.org

Researchers have synthesized various quinoxaline-based derivatives for use as the active semiconductor layer in OTFTs. researchgate.net These materials can be processed into thin films through methods like solution-shearing or vacuum deposition. researchgate.net The performance of these devices is highly dependent on the molecular structure of the material and its packing in the solid state. For example, introducing fluorine atoms into quinoxaline-based polymers can induce crystalline domains, potentially through C–F···H interactions, leading to higher hole mobility compared to non-fluorinated analogues. acs.org The HOMO and LUMO energy levels of materials like dibenzo[f,h]furazano[3,4-b]quinoxalines have been found appropriate for use as hole-transport materials in thin-film devices such as organic and perovskite solar cells. acs.org

| Material | Device Application | Key Finding | Reference |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | Achieved a current on/off ratio of 3.5×10⁶ in vacuum-deposited thin films. | researchgate.net |

| Fluorinated Quinoxaline-Benzodithiophene Copolymer (PBDT-QxF) | Organic Solar Cells | Fluorination improves thermal stability and hole mobility compared to the non-fluorinated version. | acs.org |

| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Hole-Transport Layers | Hole mobility is on the order of 10⁻⁴ cm² V⁻¹ s⁻¹ in thin films. | acs.org |

In the field of solar energy, quinoxaline derivatives serve as critical components in dye-sensitized solar cells (DSSCs). The quinoxaline moiety is often employed as an electron-acceptor unit within a donor-π-acceptor (D-π-A) organic dye structure. researchgate.net This configuration is designed to promote efficient charge separation upon light absorption. Appropriately functionalized quinoxalinoporphyrin-based photosensitizers are of particular interest for DSSCs due to their strong absorption in the visible and near-IR regions. beilstein-journals.org

New D-A-π-A type sensitizers incorporating a quinoxaline unit have been synthesized and tested. researchgate.netacs.org For example, dyes using a quinoxaline moiety as the electron-withdrawing group and triphenylamine (B166846) or phenothiazine (B1677639) derivatives as the electron-donating group have been developed. researchgate.net Studies have shown that dyes with a phenothiazine donor can achieve higher power conversion efficiencies than those with a triphenylamine donor, reaching values up to 4.36%. researchgate.net The strategic design of these dyes, such as incorporating rigid conjugated units into the π-bridge, can lead to high molar extinction coefficients and broad absorption spectra, which are crucial for high-performance DSSCs. acs.orgresearchgate.net

The "push-pull" electronic structure of amine-substituted benzo[f]quinoxalines gives rise to interesting photophysical phenomena, most notably acidochromism. Acidochromism refers to the reversible color change of a compound upon a change in acidity. For amine-substituted quinoxalines, the addition of an acid leads to the protonation of the nitrogen atoms in the pyrazine (B50134) ring. nih.govmdpi.com This protonation increases the electron-accepting ability of the quinoxaline segment, which enhances the intramolecular charge transfer from the amine donor. nih.govacs.org

This enhanced ICT results in a significant bathochromic (red-shift) in the absorption spectrum. nih.govacs.org For example, in a study on amine-substituted benzo[a]phenazines, the addition of trifluoroacetic acid (TFA) caused a prominent red-shift in the absorption spectra. nih.govacs.org Similarly, the emission spectra of such dyes often exhibit positive solvatochromism, meaning the emission wavelength shifts to longer wavelengths in more polar solvents, which is indicative of a more polar excited state. nih.govacs.org These properties are not only of fundamental scientific interest but also form the basis for their use as pH sensors. mdpi.com

| Phenomenon | Cause | Spectroscopic Observation | Reference |

| Acidochromism | Protonation of quinoxaline nitrogen atoms enhances the electron-accepting character. | Prominent red-shift in the absorption spectrum upon acid addition. | nih.govacs.org |

| Solvatochromism | The excited state of the molecule is more polar than the ground state. | Positive solvatochromism in emission spectra (red-shift with increasing solvent polarity). | nih.govacs.org |

Role in Corrosion Inhibition Mechanisms and Studies

Organic compounds containing heteroatoms (such as nitrogen, oxygen, or sulfur), multiple bonds, and aromatic rings are effective corrosion inhibitors for metals in acidic environments. imist.ma Quinoxaline derivatives fit this description perfectly, with nitrogen atoms and delocalized π-electrons in their aromatic structure. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion and reduces the dissolution of the metal. researchgate.netbohrium.com

The efficacy of quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid has been demonstrated through experimental studies. researchgate.netbohrium.com Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are used to evaluate their performance.

Studies on quinoxalin-6-yl derivatives showed that their inhibition efficiency increases with concentration. researchgate.net Potentiodynamic polarization studies indicate that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. imist.mabohrium.com The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm. imist.mabohrium.com Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations complement these experimental findings, providing insights into the correlation between the molecular structure of the inhibitors and their protective performance by modeling their adsorption on the metal surface. bohrium.compcbiochemres.com For instance, a computational study on 6,7-Difluoro-2,3-diphenylquinoxaline confirmed strong chemisorption onto the iron surface, highlighting its potential as an effective corrosion inhibitor. pcbiochemres.com

| Inhibitor | Medium | Max. Inhibition Efficiency (%) | Method | Reference |

| 7-phenyl-6H,7H-benzo[f]chromeno[4,3-b]chromen-6-one | 1.0 M HCl | 94.94 | Electrochemical | imist.ma |

| 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline | 1 M HCl | >90 (at 10⁻³ M) | Electrochemical | bohrium.com |

| Quinoxalin-6-yl pyrazole (B372694) derivatives (e.g., PQDPP) | 1 M HCl | >90 | Electrochemical | researchgate.net |

Advanced Chemical Sensing and Analytical Applications

Quinoxaline-based compounds are recognized for their valuable optical properties, which makes them suitable for applications in chemical sensing and analysis. mdpi.com Their inherent photoactive and often fluorescent nature allows for the design of chemosensors that can detect various analytes, including metal ions, anions, and changes in pH. mdpi.com this compound, with its combination of an electron-deficient benzoquinoxaline core and an electron-donating amino group, fits the profile of a push-pull chromophore, a design that is often sensitive to environmental changes.

A key application for amino-substituted quinoxalines is in the development of pH sensors. The nitrogen atoms in the quinoxaline ring and, crucially, the external amino group, can be protonated or deprotonated depending on the acidity of the medium. This alteration of the molecule's protonation state induces significant changes in its electronic structure, which in turn affects its light absorption and emission properties (halochromism). mdpi.com

Research on a closely related water-soluble quinoxaline derivative, functionalized with (3-aminopropyl)amino groups at positions 6 and 7, demonstrates this principle effectively. mdpi.com This compound serves as a dual optical chemosensor, exhibiting clear shifts in both its color (colorimetric response) and its fluorescence (fluorometric response) as the pH of the aqueous solution changes. mdpi.com In acidic conditions (pH < 5), the protonation of the heteroaromatic ring leads to noticeable red shifts in both the absorption and emission spectra. mdpi.com This behavior allows for the ratiometric sensing of pH, which is a robust analytical method that relies on the ratio of intensities at two different wavelengths, minimizing errors from instrumental fluctuations or sensor concentration.

The amino group in this compound would be expected to play a similar role, acting as a recognition site for protons and modulating the photophysical properties of the molecule. This makes it a promising candidate for the development of novel pH sensors for use in aqueous environments. mdpi.com

Table 2: Photophysical Properties of a Push-Pull Aminoquinoxaline pH Sensor (QC1) in Aqueous Solution

| Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Description |

|---|---|---|---|

| Neutral (pH > 5) | ~450 | ~550 | Corresponds to the neutral form of the quinoxaline derivative. |

Data based on the reported behavior of a water-soluble 6,7-diaminoquinoxaline derivative, which serves as a model for this compound's potential application. mdpi.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. researchgate.net For the synthesis of quinoxaline (B1680401) derivatives, a shift from traditional methods, which often involve harsh conditions and toxic reagents, to greener alternatives is a key focus. encyclopedia.pub

Recent advancements in green chemistry offer promising pathways for the synthesis of the broader quinoxaline class, which can be adapted for Benzo(f)quinoxalin-6-amine. These include:

Catalyst-Free and Solvent-Free Reactions: Researchers have developed novel catalyst-free and solvent-free green methods for synthesizing related heterocyclic systems like benzodiazepines and dihydroquinoxalines, which could inspire new routes to this compound. rsc.org

One-Pot Cascade Reactions: The use of reusable catalysts like bentonite (B74815) K-10 clay in one-pot reactions presents a green and efficient method for quinoxaline synthesis. mdpi.comencyclopedia.pub This approach minimizes waste and simplifies purification processes.

Lanthanide-Based Catalysis: Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been employed as a catalyst in aqueous media for the synthesis of quinoxalines, offering high yields at room temperature. mdpi.comencyclopedia.pub

Fluorinated Alcohols as Catalysts: Hexafluoroisopropanol (HFIP) has been utilized as a recoverable and effective catalyst for quinoxaline synthesis, even in the absence of a solvent. mdpi.comencyclopedia.pub

Solid Acid Catalysis: The use of solid acid catalysts, such as TiO2-Pr-SO3H, allows for rapid, room-temperature synthesis of quinoxalines with high yields and easy catalyst recovery. mdpi.comencyclopedia.pub

These green approaches not only reduce the environmental impact but also often lead to higher yields and purities of the final products. researchgate.net The future of this compound synthesis will likely see an increased adoption and refinement of these sustainable methodologies.

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in drug discovery and materials science, enabling the prediction of molecular properties and interactions before undertaking expensive and time-consuming laboratory work. nih.gov For this compound, advanced computational modeling offers a powerful lens through which to explore its potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are instrumental in predicting the biological activities and physicochemical properties of compounds based on their molecular structures. nih.gov By developing QSAR models for this compound and its derivatives, researchers can predict their efficacy against various biological targets and optimize their structures for desired activities. worldscientific.com These models rely on a variety of molecular descriptors to establish a mathematical relationship between structure and activity. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. worldscientific.com For this compound, DFT calculations can provide insights into its reactivity, stability, and electronic properties. This information is crucial for understanding its behavior in different chemical environments and for designing new derivatives with tailored characteristics. worldscientific.com

Molecular Docking and Dynamics Simulations: These computational techniques are used to predict the binding affinity and interaction of a molecule with a biological target, such as a protein or enzyme. worldscientific.comfu-berlin.de By performing molecular docking and dynamics simulations with this compound, researchers can identify potential biological targets and elucidate the molecular basis of its activity.

The integration of these computational approaches will accelerate the discovery and development of new applications for this compound by providing a rational basis for experimental design.

Development of Multifunctional Benzo[f]quinoxaline (B1213846) Systems

The unique structure of the benzo[f]quinoxaline core lends itself to the development of multifunctional systems with a wide range of potential applications. Researchers are actively exploring the incorporation of this scaffold into more complex molecules to create materials with novel properties.

One promising area is the development of cyclometalated ruthenium(II) complexes . By incorporating a benzo[f]quinoxaline-based ligand, scientists have synthesized novel Ru(II) complexes. acs.org These complexes exhibit interesting photophysical properties and have been investigated for their potential in photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizing agent to kill cancer cells. acs.org The stability and photostability of these complexes are crucial for their efficacy and have been a subject of detailed study. acs.org

Furthermore, the benzo[f]quinoxaline moiety can be functionalized to create derivatives with specific biological activities. For instance, the introduction of sulfonamide groups has led to the development of quinoxaline derivatives with potential antidiabetic and anti-Alzheimer's properties. researchgate.net This highlights the versatility of the benzo[f]quinoxaline scaffold as a platform for fragment-based drug design. researchgate.net

The future in this area will likely involve the design and synthesis of increasingly sophisticated benzo[f]quinoxaline-based systems with tailored electronic, optical, and biological functions.

Integration of this compound into Complex Supramolecular Architectures

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach to creating complex and functional materials. researchgate.net The integration of this compound into such architectures is an emerging research frontier with exciting possibilities.

The nitrogen atoms within the quinoxaline ring system and the amine group of this compound provide ideal sites for forming hydrogen bonds and coordinating with metal ions, which are the fundamental interactions that drive supramolecular assembly. rsc.org This allows for the construction of a variety of supramolecular structures, including:

Metal-Organic Frameworks (MOFs): By using this compound or its derivatives as organic linkers, it is possible to construct MOFs with unique topologies and properties. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Polymers: The ability of this compound to participate in directional non-covalent interactions can be harnessed to create supramolecular polymers. These materials can exhibit stimuli-responsive behavior, making them suitable for applications in sensors and smart materials. nih.gov

Host-Guest Complexes: The cavity of larger supramolecular hosts can encapsulate this compound, leading to the formation of host-guest complexes. This can alter the photophysical and chemical properties of the guest molecule and is a key principle in areas like drug delivery and sensing. nih.gov

An example of a related system is an indeno-quinoxaline-based oxime derivative that forms nickel(II) and cobalt(II/III) complexes with varying nuclearities, showcasing interesting magnetic properties. rsc.org This demonstrates the potential for creating functional materials through the self-assembly of quinoxaline-containing building blocks. The future will undoubtedly see the creation of more intricate and functional supramolecular systems built upon the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.